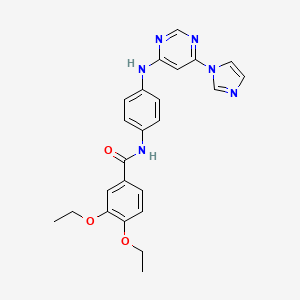
4-Ethylbenzotrifluoride
Descripción general
Descripción
4-Ethylbenzotrifluoride is an organic compound with the chemical formula C9H9F3 . It is a colorless liquid with a benzene ring and a trifluoromethyl group . It is often used as an important raw material for organic synthesis, especially in the field of pharmaceutical and pesticide manufacturing .
Molecular Structure Analysis
The molecular structure of 4-Ethylbenzotrifluoride consists of a benzene ring with a trifluoromethyl group (-CF3) and an ethyl group (-C2H5) attached to it . The molecular weight of 4-Ethylbenzotrifluoride is 174.17 g/mol .
Physical And Chemical Properties Analysis
4-Ethylbenzotrifluoride is a colorless liquid . It has a molecular weight of 174.17 g/mol . The compound is characterized by the presence of a trifluoromethyl group, which can influence its reactivity and physical properties .
Aplicaciones Científicas De Investigación
Chemical Industry
4-Ethylbenzotrifluoride is a chemical compound with the molecular formula C9H9F3 . It is used in the chemical industry due to its unique properties. The compound has a molecular weight of 174.17 and is known for its stability .
Fluorescence Studies
Fluorescence studies have become a significant part of modern life sciences . The use of fluorophores, such as 4-Ethylbenzotrifluoride, has been instrumental in these studies. They are used in various applications, including the monitoring of living cells and the detection and quantitation of nucleic acids or proteins for research or diagnostic purposes .
Microscopic Applications
4-Ethylbenzotrifluoride can be used in microscopic applications. It provides a window into the physiology of living cells at subcellular levels of resolution. This enables the study of diverse processes including protein location and associations, motility, and other phenomena such as ion transport and metabolism .
Analytical Aspects
The compound is also used in analytical aspects of life sciences. State-of-the-art microscopic technologies (CLSM, TIRF, TPFM, STED) and analytical methods (RT-PCR, next-gen sequencing, multiplexing, microarrays) utilize 4-Ethylbenzotrifluoride .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-ethyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHXYTIKYUHTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2613772.png)
![7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)


![3-ethyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613779.png)

methanone](/img/structure/B2613782.png)

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2613785.png)

![N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2613791.png)
![N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide](/img/structure/B2613792.png)
![2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid](/img/structure/B2613793.png)